3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSSCFMEPPBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Pyrrolidinyl Isoxazole Intermediates
A detailed and high-yielding method for preparing chiral 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole derivatives, which are structurally related to the piperidinyl analog, is described in a 1995 patent (US5516912A). This method can be adapted for piperidinyl derivatives with modifications.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Reaction of N-Alkyl-L-proline ester with acetone oxime dianion or acetonitrile anion followed by methyl Grignard and hydroxylamine | THF/hexane, -10°C to ambient, vigorous mixing | Formation of oxime intermediate (compound 3a) |
| (b) | Cyclization and dehydration of intermediate with strong acid | Sulfuric acid in THF/H2O, 0°C to reflux, 3-48 h | Formation of isoxazole ring with high chiral purity |
| (c) | Reduction of lactam to cyclic amine | Lithium aluminum hydride or borane/THF | Converts pyrrolidinone to pyrrolidine ring |
| (d) | N-Methylation via reductive amination | Formaldehyde and formic acid, ambient temperature | Final alkylation step to yield 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole |
This multi-step approach emphasizes control of stereochemistry and high purity, which is critical for biological applications. Although the patent focuses on pyrrolidinyl derivatives, the chemistry is adaptable to piperidinyl systems by modifying the ring size and starting materials.
Preparation via Piperidine Derivatives and Reductive Amination
A more direct approach to preparing 3-methyl-5-(piperidin-4-yl)isoxazole derivatives involves nucleophilic substitution or reductive amination starting from appropriately functionalized isoxazole intermediates.
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| (1) | Halogenation or sulfonation of isoxazole intermediate | SOCl2 in toluene, 0°C to 65°C | Activates position for nucleophilic substitution |
| (2) | Reaction with piperidine derivative in presence of base | Base: K2CO3, Cs2CO3, Ca(OH)2, or organic amines; Solvents: DMF, DMA, MeOH, EtOH; Temp: RT to reflux | Nucleophilic substitution to introduce piperidin-4-yl group |
| (3) | Reductive amination with aldehyde derivatives | Reducing agents: sodium triacetoxyborohydride, ammonium formate/Pd-C; Solvent: EtOH; Reflux conditions | Forms secondary or tertiary amine substituents |
This method allows for diversification of the piperidine substituent and is suitable for preparing hydrochloride salts by treatment with HCl during or after isolation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrolidinyl Isoxazole Route (Patent US5516912A) | N-Alkyl-L-proline ester, acetone oxime dianion | Sulfuric acid, LiAlH4, formaldehyde | THF/hexane, 0°C to reflux, reduction at ambient | High chiral purity, high yield | Multi-step, requires careful control |
| Piperidine Substitution and Reductive Amination (Patent WO2016087352A1) | Halogenated isoxazole, piperidine derivatives | Bases (K2CO3, Cs2CO3), reducing agents (NaBH(OAc)3) | RT to reflux, EtOH or DMF solvents | Direct introduction of piperidine, versatile | Possible side reactions, purification needed |
| Copper(I)-Catalyzed Cycloaddition (Literature Review) | Nitrile oxides, terminal alkynes | Cu(I) catalyst | Mild, one-pot | Regioselective, efficient | May require further functionalization |
Research Findings and Practical Notes
- The pyrrolidinyl isoxazole synthesis emphasizes enantiomeric purity, which is critical for biological activity. The use of chiral starting materials and controlled cyclization conditions ensures stereochemical integrity.
- Reductive amination methods provide flexibility in modifying the piperidine substituent and are widely used in medicinal chemistry for rapid analog synthesis.
- The hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, facilitating isolation and improving compound stability.
- Reaction times can vary from a few hours to two days depending on the step and conditions, with temperatures ranging from -10°C to reflux.
- Solvent choice (THF, DMF, EtOH) and base selection are crucial for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halogenated intermediates.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced derivatives of the isoxazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Immunological Applications
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. These compounds have been shown to influence immune responses significantly.
Inhibition of Inflammatory Responses
Research indicates that this compound can suppress both humoral and cellular immune responses. For instance, it effectively reduced the humoral response to sheep red blood cells (SRBC) and cellular response to ovalbumin (OVA) in mouse models when administered intraperitoneally or orally . The compound also demonstrated local anti-inflammatory effects by inhibiting footpad edema induced by Freund's complete adjuvant .
Cytokine Modulation
The compound has been observed to modulate cytokine levels, particularly in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in splenocyte cultures induced by lipopolysaccharide (LPS) . This modulation suggests a potential role in managing autoimmune diseases where these cytokines are often elevated.
Therapeutic Potential in Autoimmune Diseases
Given its immunosuppressive activity, this compound may be beneficial in treating autoimmune conditions such as rheumatoid arthritis and lupus erythematosus. The compound's ability to inhibit pathways involved in inflammation makes it a candidate for further investigation in preclinical studies focused on autoimmune disorders .
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which has shown efficiency in producing isoxazole derivatives . The compound's structure allows for modifications that can enhance its biological activity.
Chemical Characteristics
The compound has distinct chemical properties that contribute to its biological activity. It acts as a preferential inhibitor of cysteine proteases, particularly Cathepsin S, which are implicated in various metabolic and immune-mediated diseases .
Immunosuppressive Activity Case Study
| Study | Model | Administration Route | Effect |
|---|---|---|---|
| Study A | Mice | Intraperitoneal | Suppressed humoral response to SRBC |
| Study B | Mice | Oral | Reduced cellular response to OVA |
| Study C | Mice | Local (footpad) | Inhibited footpad edema |
This table summarizes key findings from various studies demonstrating the immunosuppressive effects of this compound across different models and administration routes.
Mechanism of Action
The mechanism by which 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
Comparison with (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole Hydrochloride
Structural and Physicochemical Differences
- Core structure : The pyrrolidine analog replaces the piperidine ring with a 5-membered pyrrolidine ring, introducing a stereocenter at the 2-position (S-configuration) .
- Molecular weight : $ \text{C}9\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $ (202.68 g/mol) vs. the target compound’s identical formula but distinct stereochemistry.
Functional Implications
- The smaller pyrrolidine ring enhances rigidity and may alter binding affinity to biological targets compared to the more flexible piperidine. This structural difference could influence metabolic stability and solubility, critical for drug design .
Comparison with 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride
Structural and Reactivity Contrasts
- Substituents : The phenyl group at the 3-position and a reactive acyl chloride at the 4-position distinguish this compound from the target’s piperidine and methyl groups .
- Reactivity : The acyl chloride group renders it highly reactive, suitable for coupling reactions in synthesis, whereas the hydrochloride salt of the target compound offers better stability for pharmacological applications.
Comparison with Pioglitazone Hydrochloride
Structural Divergence
- Pioglitazone hydrochloride contains a thiazolidinedione core and a pyridine-ether side chain, targeting peroxisome proliferator-activated receptors (PPAR-γ) for diabetes management .
- The target compound’s isoxazole-piperidine structure lacks the thiazolidinedione moiety, directing it toward entirely different therapeutic pathways.
Pharmacological Profiles
- Pioglitazone’s well-established role in glycemic control contrasts with the target compound’s exploratory status in CNS disorders. No direct pharmacological overlap exists, but both highlight the importance of hydrochloride salts in enhancing solubility .
Other Related Isoxazole Derivatives
- 3-Methyl-5-(trimethylsilylmethyl)isoxazole : Features a trimethylsilyl group, increasing lipophilicity and stability against oxidation. This contrasts with the target compound’s amine-functionalized piperidine, which improves water solubility .
- Ethyl 3-ethoxy-2-nitropropenoate: A nitroalkene precursor used in isoxazole synthesis, underscoring the versatility of isoxazole cores in medicinal chemistry .
Biological Activity
3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds, such as 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, possess potent inhibitory effects against the PI3Kδ pathway, which is crucial in cancer cell proliferation and survival. These compounds demonstrated IC50 values as low as 0.286 μmol/L against breast cancer cell lines (BT-474) .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Target | IC50 (μmol/L) |
|---|---|---|
| Compound 20 | PI3Kδ | 0.286 |
| Compound 21 | PI3Kδ | 0.452 |
Antimicrobial Activity
Isoxazole derivatives have also been evaluated for their antimicrobial properties. In a study involving various synthesized isoxazole compounds, significant antimicrobial activity was observed against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. This mechanism is particularly relevant in anticancer and antimicrobial activities .
Study on Anticancer Properties
A detailed study conducted on a series of isoxazole derivatives showed that modifications to the piperidine substituent significantly affected cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The presence of electron-withdrawing groups on the aromatic ring enhanced the antiproliferative effects .
Study on Antimicrobial Effects
Another investigation highlighted the antimicrobial efficacy of synthesized isoxazoles against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations in the piperidine moiety could lead to enhanced antibacterial activity, making these compounds potential candidates for antibiotic development .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-5-(piperidin-4-yl)isoxazole hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride under acidic conditions (e.g., HCl or H₂SO₄) to form the isoxazole core. Subsequent functionalization of the piperidine moiety can be achieved through alkylation or coupling reactions. For example, hydroxylamine hydrochloride reacts with α-cyanoketones in refluxing alcohol to generate isoxazole intermediates, which are then chlorinated and coupled with piperidine derivatives . Yield optimization requires careful pH control: acidic conditions favor 3,5-disubstituted isoxazoles, while neutral/basic conditions may lead to dihydroxyisoxazole byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- IR Spectroscopy : Identifies functional groups like C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹) in the isoxazole ring .
- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and piperidine protons (δ 3.0–3.5 ppm for axial/equatorial H). ¹³C NMR confirms quaternary carbons in the isoxazole ring (δ 95–110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 202.68 g/mol for the free base) and fragmentation patterns .
Q. What biological targets are commonly associated with isoxazole-piperidine hybrids?
Isoxazole-piperidine derivatives often target neurotransmitter receptors, such as dopamine D4 receptors (e.g., antagonism reported for analogs with Ki < 10 nM) . They may also interact with nicotinic acetylcholine receptors (nAChRs), as seen in structurally similar compounds like ABT-418, which enhances cognitive retention in preclinical models .
Advanced Research Questions
Q. How can cyclization steps in the synthesis be optimized to minimize byproducts?
Cyclization efficiency depends on catalyst choice and solvent polarity. Sodium acetate in ethanol improves regioselectivity for 3,5-disubstituted isoxazoles, achieving yields >90% in one-pot multicomponent reactions . For piperidine coupling, potassium iodide and sodium carbonate in DMF facilitate nucleophilic substitution, reducing dimerization byproducts (e.g., 1,3-bis-piperidine impurities) .
Q. How do electronic effects of substituents impact the reactivity of isoxazole intermediates?
Electron-donating groups (e.g., methyl) on the isoxazole ring enhance electrophilic substitution at the 5-position, while electron-withdrawing groups (e.g., halogens) slow reaction kinetics. For example, 3-methyl substitution increases the electron density at C-5, improving coupling efficiency with piperidine derivatives by 20–30% compared to unsubstituted analogs .
Q. What strategies are recommended for resolving contradictory data in impurity profiles?
Contradictions often arise from varying synthesis scales or purification methods. Use orthogonal analytical techniques:
- HPLC : Compare retention times with reference standards (e.g., MM0421 series for piperazine-related impurities) .
- LC-MS : Detect trace impurities like 1-(3-chlorophenyl)piperazine hydrochloride (MW 237.15 g/mol) at ppm levels .
- Stability Studies : Accelerated degradation under heat/humidity identifies hydrolytic byproducts (e.g., cleavage of the isoxazole ring) .
Q. How can computational methods aid in predicting the compound’s pharmacological properties?
- Molecular Docking : Models interactions with targets like D4 receptors (PDB ID: 5WIU) to prioritize analogs with higher binding affinity .
- DFT Calculations : Predicts stability of tautomeric forms (e.g., enol-keto equilibrium) and charge distribution in the isoxazole ring .
- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB > 0.3) .
Q. What are the challenges in introducing chiral centers into the piperidine moiety?
Stereoselective synthesis requires chiral catalysts (e.g., (S)-BINOL) or resolution via diastereomeric salt formation. For example, (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole hydrochloride is resolved using L-tartaric acid, but yields drop by 15–20% compared to racemic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
